5-Hydroxynicotinic acid

描述

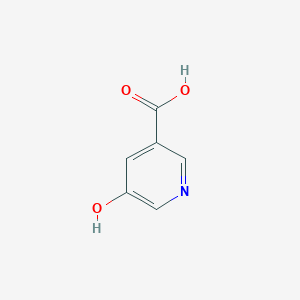

Structure

3D Structure

属性

IUPAC Name |

5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTDCVLRGFEHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182143 | |

| Record name | 5-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27828-71-3 | |

| Record name | 5-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27828-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027828713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxynicotinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest in various scientific domains, including medicinal chemistry, metabolic studies, and materials science. Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group on a pyridine (B92270) ring, imparts unique properties that make it a versatile building block for the synthesis of novel compounds. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and known biological roles of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its involvement in a key metabolic pathway.

Chemical Properties and Structure

This compound is a white to off-white or yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-Hydroxypyridine-3-carboxylic acid | [3] |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Melting Point | 299 °C | [4][5] |

| Boiling Point (Predicted) | 519.3 ± 35.0 °C | [4] |

| pKa (Predicted) | 2.08 ± 0.10 | [2] |

| Solubility | Soluble in water | [2] |

| Appearance | White to off-white to yellow solid | [1][4] |

| SMILES | C1=C(C=NC=C1O)C(=O)O | [2] |

| InChI | InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | [2] |

| CAS Number | 27828-71-3 | [2] |

Experimental Protocols

Synthesis of this compound from 5-Bromonicotinic Acid

This protocol describes the synthesis of this compound from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction.

Materials:

-

5-Bromonicotinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Copper powder (Cu)

-

Sodium sulfide (B99878) hydrate (B1144303) (Na₂S·xH₂O)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.1 g (0.05 mol) of 5-bromonicotinic acid in 63 mL of water containing 10 g of NaOH.[4]

-

To this solution, add 3.1 g of copper(II) sulfate pentahydrate and 0.42 g of copper powder.[4]

-

Heat the reaction mixture to reflux with vigorous stirring for 30 hours.[4]

-

After cooling the mixture to room temperature, add 4.8 g of sodium sulfide hydrate and continue stirring overnight.[4]

-

Heat the mixture to 70 °C and filter to remove insoluble copper salts.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 3.

-

The precipitate of this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from hot water.[3]

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling distilled water.[3]

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Characterization

1H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts for the aromatic protons will appear in the range of 7.5-8.5 ppm.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or acquire the spectrum using an ATR accessory.

-

Analysis: The IR spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

Signaling and Metabolic Pathways

While specific signal transduction pathways directly modulated by this compound are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors and related metabolic pathways. A significant area of research is its role in microbial metabolism. The following diagram illustrates the bacterial degradation pathway of nicotinic acid, which involves the formation of a hydroxylated intermediate, 6-hydroxynicotinic acid, a close isomer of the title compound. This pathway highlights a key biological context for the enzymatic processing of hydroxynicotinic acids.

Caption: Bacterial degradation pathway of nicotinic acid.

Biological and Pharmacological Roles

This compound serves as a versatile precursor in the synthesis of various biologically active molecules.[6] Its derivatives have been investigated for several therapeutic applications. For instance, certain derivatives have demonstrated cardioprotective effects by reducing oxidative stress markers.[7] As a nicotinic acid analog, it is also utilized in studies investigating metabolic processes, particularly the mechanisms of enzymatic hydroxylation.[8] The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs aimed at developing new therapeutic agents.[6]

Conclusion

This compound is a compound with well-defined chemical properties and a versatile structure that lends itself to a wide range of applications in research and development. This guide has provided a consolidated resource on its key characteristics, detailed methodologies for its synthesis and purification, and an insight into its role in metabolic pathways. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable building block with the potential for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial NAD Metabolism: Lessons from Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5NO3 | CID 34037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 5. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS # 27828-71-3, this compound, 5-Hydroxy-3-pyridinecarboxylic acid, 5-Hydroxypyridine-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. This compound | 27828-71-3 [chemicalbook.com]

5-Hydroxynicotinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a pyridine (B92270) derivative and an analog of nicotinic acid (Vitamin B3), is a compound of significant interest in pharmaceutical and chemical research. Its structural features, including a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its role in biological systems.

Chemical Identity and Synonyms

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number. It is also known by several synonyms in scientific literature and commercial catalogs.

| Identifier | Value |

| CAS Number | 27828-71-3[1] |

| Primary Name | This compound |

| Systematic Name | 5-Hydroxypyridine-3-carboxylic acid[1] |

| Synonyms | 3-Carboxy-5-hydroxypyridine, 5-Hydroxy-3-pyridinecarboxylic acid[1] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H5NO3 | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | White to yellow powder/crystal | [2] |

| Melting Point | 299 °C | [3] |

| Boiling Point (Predicted) | 519.3 ± 35.0 °C | [4] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.08 ± 0.10 | [2][5] |

| Solubility | Soluble in water | [6] |

| ¹H NMR (300MHz, DMSO-d6, Predicted) | 8.48 (d, J=1.5 Hz, 1H), 8.26 (d, J=2.6 Hz, 1H), 7.51 (d, J=1.9 Hz, 1H) | [3] |

| IR Spectrum | Available | [7] |

| Mass Spectrum | Available | [8] |

Experimental Protocols

Synthesis of this compound from 5-Bromonicotinic Acid

This protocol details a common method for the laboratory synthesis of this compound.

Materials:

-

5-Bromonicotinic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Copper powder (0-valent)

-

Sodium sulfide (B99878) hydrate (B1144303) (Na₂S·xH₂O)

-

Water

-

Reaction flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a reaction flask, add 10.1 g (0.05 mol) of 5-bromonicotinic acid, a solution of 10 g of NaOH dissolved in 63 mL of water, 3.1 g of copper (II) sulfate pentahydrate, and 0.42 g of copper powder.[4]

-

Stir the reaction mixture vigorously and heat under reflux for 30 hours.[4]

-

After the reflux period, cool the mixture to room temperature.[4]

-

Add 4.8 g of sodium sulfide hydrate and continue stirring overnight.[4]

-

Heat the mixture to 70 °C to complete the reaction. The product, this compound, can then be isolated and purified using standard techniques.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis Workflow of this compound.

Biological Role and Signaling Pathways

As a nicotinic acid analog, this compound is primarily utilized in research to probe metabolic pathways and enzyme mechanisms.

Metabolic Relevance: this compound is recognized for its potential to inhibit the metabolism of nicotinic acid in human platelets.[4][9] It also serves as a substrate analog in the investigation of the hydroxylation mechanism of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO).[4][9]

While not directly implicated in a major signaling cascade, its structural similarity to nicotinic acid places it within the broader context of NAD⁺ (nicotinamide adenine (B156593) dinucleotide) metabolism. The general pathway for the conversion of nicotinic acid to NAD⁺ is a fundamental cellular process.

Below is a simplified diagram illustrating the Preiss-Handler pathway, the metabolic route for the conversion of nicotinic acid to NAD⁺. This compound, as an analog, is studied in the context of enzymes within this and related pathways.

Caption: Preiss-Handler Pathway for NAD⁺ Synthesis.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical R&D:

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of novel, biologically active compounds, including potential treatments for cancer and neurological disorders.[1] The functional groups on the pyridine ring allow for diverse chemical modifications to create complex therapeutic agents.[1]

-

Agrochemicals: The pyridine structure is a common feature in herbicides and fungicides. This compound can be used as a starting material for the development of new agrochemicals.[1]

-

Materials Science: It can act as a ligand in coordination chemistry to form metal-ligand complexes. These complexes have potential applications in catalysis and the development of sensors.

Conclusion

This compound is a versatile chemical compound with established utility in synthetic chemistry and as a tool for biochemical investigation. Its well-defined properties and reactivity make it a valuable resource for researchers in academia and industry. This guide provides a foundational understanding of its key characteristics and applications, serving as a practical resource for professionals in the field.

References

- 1. CAS # 27828-71-3, this compound, 5-Hydroxy-3-pyridinecarboxylic acid, 5-Hydroxypyridine-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 2. longkechem.com [longkechem.com]

- 3. This compound, CAS No. 27828-71-3 - iChemical [ichemical.com]

- 4. This compound CAS#: 27828-71-3 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS 27828-71-3: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C6H5NO3 | CID 34037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mzCloud – 5 Hydroxynicotinic acid [mzcloud.org]

- 9. This compound | 27828-71-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-hydroxy-3-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-hydroxy-3-pyridinecarboxylic acid, also known as 5-hydroxynicotinic acid. This valuable pyridine (B92270) derivative serves as a crucial building block in the development of novel pharmaceutical compounds and other specialty chemicals. This document details established chemical synthesis and potential biosynthetic routes, presenting quantitative data in structured tables for comparative analysis, complete with detailed experimental protocols and visual diagrams of the synthetic workflows.

Chemical Synthesis Pathways

The chemical synthesis of 5-hydroxy-3-pyridinecarboxylic acid can be achieved through various methods, primarily involving the modification of substituted pyridine precursors. The following sections detail the most prominent and well-documented synthetic routes.

Synthesis from 5-Bromonicotinic Acid

A common and effective method for the laboratory-scale synthesis of 5-hydroxy-3-pyridinecarboxylic acid involves the copper-catalyzed hydroxylation of 5-bromonicotinic acid. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol:

A detailed experimental procedure for this synthesis is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine 10.1 g (0.05 mol) of 5-bromonicotinic acid with a solution of 10 g of sodium hydroxide (B78521) (NaOH) dissolved in 63 mL of water.

-

Addition of Catalysts: To this mixture, add 3.1 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 0.42 g of copper powder (Cu).

-

Reflux: The reaction mixture is then stirred vigorously and heated under reflux for 30 hours.

-

Work-up: After cooling the mixture to room temperature, 4.8 g of sodium sulfide (B99878) monohydrate (Na₂S·H₂O) is added, and the stirring is continued overnight. The mixture is then heated to 70 °C, and hydrogen sulfide (H₂S) gas is passed through the solution for approximately 3 hours until the white precipitate completely dissolves.

-

Isolation and Purification: After cooling to room temperature, the reaction mixture is filtered. The pH of the filtrate is carefully adjusted to 5.2 with concentrated hydrochloric acid (HCl), and the resulting precipitate is collected by filtration. The pH of the filtrate is then further adjusted to 4.6 with concentrated HCl to precipitate more product. The collected white precipitate is washed with water and dried under reduced pressure.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Bromonicotinic Acid | [1] |

| Key Reagents | NaOH, CuSO₄·5H₂O, Cu | [1] |

| Reaction Time | 30 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 62% | [1] |

Reaction Pathway Diagram:

Synthesis via Esterification of this compound

While not a direct synthesis of the acid itself, the esterification of 5-hydroxy-3-pyridinecarboxylic acid is a crucial related reaction, often performed to protect the carboxylic acid group or to create derivatives for further reactions. The following protocol describes the formation of ethyl 5-hydroxynicotinate.

Experimental Protocol:

-

Reaction Setup: In a 200 mL single-necked recovery flask, a suspension of 5.01 g (36.0 mmol) of this compound in 20 mL of absolute ethanol (B145695) is prepared.

-

Acid Catalyst Addition: 2.0 mL (37.5 mmol) of sulfuric acid (H₂SO₄) is carefully added.

-

Reflux: The mixture is heated to reflux with stirring for 18 hours.

-

Work-up: After cooling to room temperature, the solution is made basic by the careful addition of 125 mL of saturated sodium bicarbonate solution.

-

Extraction and Purification: The mixture is extracted with ethyl acetate (B1210297) (4 x 50 mL). The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the product.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | [2] |

| Reagents | Absolute Ethanol, Sulfuric Acid | [2] |

| Reaction Time | 18 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Yield | 73% | [2] |

Experimental Workflow Diagram:

Biosynthesis Pathway

While specific microbial strains that directly produce 5-hydroxy-3-pyridinecarboxylic acid are not extensively documented in publicly available literature, the enzymatic hydroxylation of pyridine derivatives is a known biological process. For instance, various microorganisms, including species of Pseudomonas, Bacillus, and Achromobacter, are capable of hydroxylating nicotinic acid to 6-hydroxynicotinic acid.[3][4][5][6] This suggests the potential for identifying or engineering microorganisms or specific hydroxylase enzymes for the regioselective synthesis of the 5-hydroxy isomer.

The general principle of such a biotransformation would involve the use of a whole-cell biocatalyst or an isolated enzyme that can introduce a hydroxyl group at the C-5 position of the pyridine ring of nicotinic acid.

Conceptual Biosynthesis Pathway Diagram:

Further research in the screening of microbial diversity and protein engineering of known hydroxylases is warranted to develop a viable biosynthetic route for this compound.

Industrial Production

5-Hydroxy-3-pyridinecarboxylic acid is available commercially, indicating that scalable industrial production methods exist.[7] While specific proprietary industrial processes are often not fully disclosed, large-scale synthesis would likely be based on an optimized version of a known chemical synthesis route, such as the one starting from 5-bromonicotinic acid, or potentially a more cost-effective method involving direct hydroxylation of nicotinic acid under specific catalytic conditions. The choice of an industrial route would be heavily influenced by factors such as raw material cost, process safety, yield, and environmental impact. Patents related to the production of pyridine carboxylic acids often focus on the oxidation of alkylpyridines.[8][9][10]

Conclusion

This technical guide has outlined the key synthesis pathways for 5-hydroxy-3-pyridinecarboxylic acid, providing detailed experimental protocols and quantitative data for established chemical methods. While a specific, detailed biosynthetic route remains an area for further investigation, the principles of enzymatic hydroxylation suggest its feasibility. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

- 1. This compound CAS#: 27828-71-3 [m.chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 4. Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 6. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]

The Biological Activity of 5-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a derivative of nicotinic acid (niacin or vitamin B3), is a pyridinecarboxylic acid that has garnered interest in pharmaceutical and chemical research. Its structure, featuring both a hydroxyl and a carboxylic acid group on the pyridine (B92270) ring, provides functional versatility for chemical modifications, making it a valuable precursor in the synthesis of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Core Biological Activities

The primary reported biological activities of this compound and its derivatives are centered on their cardioprotective and antioxidant effects. While direct quantitative data for this compound itself is limited in publicly available literature, studies on its derivatives provide significant insights into its potential therapeutic applications.

Cardioprotective Effects

Derivatives of this compound have demonstrated notable cardioprotective activity in preclinical models of doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury. Doxorubicin (B1662922), a potent chemotherapeutic agent, is known to induce cardiotoxicity through mechanisms involving oxidative stress.

Quantitative Data on Cardioprotective Derivatives

| Derivative | Model | Key Findings | Reference |

| SSC-77 (Potassium 5-hydroxynicotinate) | Doxorubicin-induced cardiomyopathy in rats | Decreased diastolic dysfunction coefficient (StТTI) to 2.1 ± 0.2 r.u. (control: 8.3 ± 0.1 r.u.). | |

| Hypo-reperfusion injury in isolated rat hearts | Prevented decrease in contractility indices at 5 and 20 minutes of reperfusion. Reduced KFK-MB by 47% and LDH by 21.8% compared to control. | ||

| SSC-497 (Magnesium 5-hydroxynicotinate) | Doxorubicin-induced cardiomyopathy in rats | Decreased diastolic dysfunction coefficient (StТTI) to 3.3 ± 0.1 r. units (control: 8.3 ± 0.1 r.u.). | |

| Hypo-reperfusion injury in isolated rat hearts | Prevented decrease in contractility indices at 5 and 20 minutes of reperfusion. Reduced KFK-MB by 39% and LDH by 19.6% compared to control. |

Antioxidant Properties

This compound has been noted for its antioxidant properties.[2] This activity is likely attributable to the presence of the hydroxyl group on the pyridine ring, which can donate a hydrogen atom to scavenge free radicals.

No direct quantitative data (e.g., IC50 values from DPPH or other antioxidant assays) for this compound was found in the reviewed literature.

Potential Mechanisms of Action and Signaling Pathways

Given that this compound is an analog of nicotinic acid, its biological activities may be mediated through similar signaling pathways. The primary receptor for nicotinic acid is the G-protein coupled receptor 109A (GPR109A).

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular events. This pathway is crucial for the anti-lipolytic effects of nicotinic acid. The binding of an agonist to GPR109A leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing intracellular cAMP levels. Furthermore, GPR109A signaling can also proceed through a β-arrestin-dependent pathway, which is implicated in some of the side effects of niacin, such as flushing, through the production of prostaglandins.[3]

Nicotinic Acid Metabolism

This compound is a metabolite of nicotinic acid. Understanding the metabolic pathway of nicotinic acid provides context for the formation and potential roles of its hydroxylated derivatives. Nicotinic acid is converted in the body to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular metabolism.

Experimental Protocols

Doxorubicin-Induced Cardiomyopathy in Rats

This model is used to evaluate the cardioprotective effects of compounds against doxorubicin-induced cardiotoxicity.

Workflow:

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Cardiomyopathy: A single intraperitoneal injection of doxorubicin (e.g., 20 mg/kg) is administered.

-

Treatment Groups:

-

Control group: Receives the vehicle.

-

Doxorubicin group: Receives doxorubicin.

-

Treatment group(s): Receive doxorubicin and the test compound (e.g., SSC-77 or SSC-497) at a specified dose and regimen.

-

-

Assessment of Cardioprotection:

-

Functional Assessment: Echocardiography can be used to measure parameters like ejection fraction and fractional shortening.

-

Biochemical Markers: Blood samples are collected to measure cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).

-

Oxidative Stress Markers: Heart tissue homogenates are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) and diene conjugates.

-

Histopathology: Heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for myocardial damage, such as myocyte vacuolization and interstitial edema.

-

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Workflow:

Methodology:

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Test compound (this compound) dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox) at various concentrations.

-

Blank (solvent only).

-

-

Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound, positive control, or blank.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Conclusion and Future Directions

This compound and its derivatives present a promising area for therapeutic development, particularly in the context of cardioprotection and conditions associated with oxidative stress. The cardioprotective effects of its potassium and magnesium salts in preclinical models are significant and warrant further investigation.

Key areas for future research include:

-

Quantitative Biological Activity: A thorough in vitro and in vivo characterization of this compound is necessary to determine its IC50/EC50 values for various biological targets, including its antioxidant capacity and potential interaction with the GPR109A receptor.

-

Mechanism of Action: Elucidating the precise mechanisms by which this compound and its derivatives exert their cardioprotective effects is crucial. This includes investigating their direct effects on signaling pathways such as GPR109A, NF-κB, and prostaglandin (B15479496) synthesis.

-

Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS # 27828-71-3, this compound, 5-Hydroxy-3-pyridinecarboxylic acid, 5-Hydroxypyridine-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxynicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxynicotinic acid, a derivative of niacin (Vitamin B3), represents a versatile scaffold in medicinal chemistry. Its pyridine (B92270) ring system, substituted with both a hydroxyl and a carboxylic acid group, offers multiple points for chemical modification, leading to a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have garnered interest for their potential applications in treating a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Compound Profile

| Property | Data |

| Chemical Name | 5-Hydroxypyridine-3-carboxylic acid |

| Synonyms | 5-Hydroxy-3-pyridinecarboxylic acid |

| CAS Number | 27828-71-3 |

| Molecular Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol |

| Appearance | White to off-white or yellow solid |

| Solubility | Soluble in water and polar organic solvents[1] |

Quantitative Biological Activity

While broad quantitative data for a wide range of this compound derivatives is still emerging, studies on closely related analogs provide valuable insights into their potential as enzyme inhibitors. The following table summarizes the inhibitory activity of a series of 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.

Table 1: Enzyme Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives [2]

| Compound ID | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

| 1 | 37.33 ± 0.02 | 38.01 ± 0.12 |

| 2 | 12.91 ± 0.04 | 12.72 ± 0.12 |

| 4 | 12.17 ± 0.14 | 12.01 ± 0.09 |

| 5 | 13.57 ± 0.17 | 13.68 ± 0.36 |

| 6 | 13.01 ± 0.07 | 13.11 ± 0.15 |

| 7 | 12.91 ± 0.08 | 12.79 ± 0.17 |

| 8 | 13.04 ± 0.02 | 12.99 ± 0.09 |

| Acarbose (Standard) | 10.98 ± 0.03 | - |

Note: The original research paper should be consulted for the specific structures of the tested compounds.

In the realm of cardioprotection, specific salts of this compound have demonstrated significant efficacy in preclinical models.

Table 2: Cardioprotective Effects of this compound Derivatives [3]

| Compound | Model | Dose | Biomarker Reduction |

| SSC-77 (K-5-hydroxynicotinate) | Doxorubicin-induced cardiomyopathy | 27.6 mg/kg/day | - |

| Ischemia/Reperfusion Injury | 10⁻⁶ mol/l | KFK-MB: 39%, LDH: 21.8% | |

| SSC-497 (Mg-5-hydroxynicotinate) | Doxorubicin-induced cardiomyopathy | 58.1 mg/kg/day | - |

| Ischemia/Reperfusion Injury | 10⁻⁶ mol/l | KFK-MB: 47%, LDH: 19.6% |

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes the esterification of this compound.

-

Reaction Setup: To a dried 200 mL single-necked recovery flask equipped with a magnetic stir bar, add this compound (5.01 g, 36.0 mmol).

-

Reagent Addition: Add absolute ethanol (B145695) (20 mL, 343 mmol) to create a white suspension. Carefully add sulfuric acid (2.0 mL, 37.5 mmol) in two portions.

-

Reflux: Equip the flask with a condenser and heat the mixture in an oil bath at 95–100 °C. Reflux with stirring for 18 hours.

-

Work-up: Cool the solution to room temperature and carefully neutralize with a saturated sodium bicarbonate solution (125 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (4 x 50 mL).

-

Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

This protocol outlines a general method for amide bond formation starting from this compound.

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

This protocol describes the synthesis of ether derivatives from this compound.

-

Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound or its ester derivative (1 equivalent) in a dry polar aprotic solvent such as DMF or DMSO.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

-

Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and stir for 2-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography or recrystallization.

Biological Assays

-

Enzyme Solution: Prepare a solution of α-amylase or α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Inhibitor Preparation: Dissolve the test compounds (derivatives of this compound) in DMSO to prepare stock solutions, followed by serial dilutions in the assay buffer.

-

Assay Procedure: In a 96-well plate, pre-incubate the enzyme solution with various concentrations of the test compounds for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

-

Incubation and Measurement: Incubate the reaction mixture for a specific time. Stop the reaction and measure the product formation using a spectrophotometer at an appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-NF-κB, total NF-κB, p-ERK, total ERK) overnight at 4 °C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms of Action

Derivatives of nicotinic acid and related phenolic compounds are known to modulate several key signaling pathways implicated in various diseases. While the specific effects of many this compound derivatives are still under investigation, the following pathways represent promising areas of exploration for understanding their mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is linked to numerous inflammatory diseases and cancers. Inhibition of the NF-κB pathway is a key therapeutic strategy.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: Potential modulation of the MAPK signaling cascade by this compound analogs.

Logical Workflow for Drug Discovery

The exploration of this compound derivatives in a drug discovery program typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical drug discovery workflow for this compound derivatives.

Conclusion

This compound and its derivatives present a promising area of research for the development of novel therapeutics. The synthetic tractability of the core scaffold allows for the generation of diverse chemical libraries, and preliminary studies on analogs indicate a wide range of biological activities. Further investigation into the quantitative structure-activity relationships, specific molecular targets, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. 5-Methoxynicotinic acid | C7H7NO3 | CID 4738390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Hydroxynicotinic acid, a significant molecule in various research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is presented in Table 1.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.48 | Doublet (d) | 1.5 | 1 | H-2 |

| 8.26 | Doublet (d) | 2.6 | 1 | H-6 |

| 7.51 | Doublet (d) | 1.9 | 1 | H-4 |

¹³C NMR Data

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165 - 185 | C=O (Carboxylic Acid) |

| 150 - 165 | C-5 (C-OH) |

| 140 - 155 | C-2 |

| 135 - 150 | C-6 |

| 120 - 135 | C-4 |

| 110 - 125 | C-3 |

Experimental Protocol for NMR Spectroscopy

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.

-

Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies and lock the field using the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ = 39.52 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3273 | Broad | O-H stretch (hydroxyl group and carboxylic acid) |

| ~3000-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700-1680 | Strong | C=O stretch (carboxylic acid) |

| ~1538 | Medium-Strong | C=C and C=N ring stretching |

| ~1393 | Medium | O-H bend (in-plane) |

| ~1294 | Medium-Strong | C-O stretch (carboxylic acid/phenol) |

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectrometric Data

The predicted mass spectrometric data for this compound is presented in Table 4. The fragmentation pattern is inferred from the common fragmentation pathways of nicotinic acid derivatives.

Table 4: Predicted Mass Spectrometric Data for this compound

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 122 | [M - OH]⁺ |

| 94 | [M - COOH]⁺ |

| 78 | [C₅H₄N]⁺ |

Note: The mzCloud database contains 117 mass spectra for this compound, which can be consulted for more detailed fragmentation information.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Calibrate the instrument using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive or negative ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 139) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Process the acquired data to identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways based on the observed mass losses.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Solubility Profile of 5-Hydroxynicotinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxynicotinic acid, a key intermediate in various chemical and pharmaceutical applications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biochemical pathways and experimental workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, studies on the family of hydroxynicotinic acids (HNAs) provide valuable insights into its relative solubility.

A study on the crystallization and solubility of HNA isomers systematically investigated their behavior in water and ethanol (B145695). The solubility trends were determined over a temperature range of 288 to 333 K using the gravimetric method. In water at 293 ± 2 K, the solubility trend observed was: 4-HNA ≫ 2-HNA > 5-HNA ≈ 6-HNA. A similar trend was noted in ethanol, with slight differences: 2-HNA ≈ 4-HNA > 5-HNA > 6-HNA. These findings indicate that this compound is among the less soluble isomers in both water and ethanol.

For context, the solubility of the parent compound, nicotinic acid, has been determined in a variety of solvents, with the following trend: dimethyl sulfoxide (B87167) (DMSO) ≫ ethanol > water > acetone (B3395972) > diethyl ether > acetonitrile.[3] This suggests that polar, hydrogen-bond-accepting solvents like DMSO are likely to be effective for dissolving this compound as well.

Table 1: Qualitative and Comparative Solubility of this compound

| Solvent | Temperature (K) | Solubility (Qualitative) | Reference |

| Water | 293 ± 2 | Lower than 2-HNA and 4-HNA; similar to 6-HNA | |

| Ethanol | 293 ± 2 | Lower than 2-HNA and 4-HNA |

Note: This table reflects the current limited availability of specific quantitative data for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a solid compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer of specific pH)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8] The agitation speed should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter.[7][8] It is critical to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[12][13][14][15]

Objective: To determine the mass of solute dissolved in a known mass of solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flask or beaker

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

-

Oven with temperature control

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached, as confirmed by the presence of undissolved solid.[12][13]

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.[12][13]

-

Evaporation of Solvent: Carefully evaporate the solvent from the evaporating dish by heating it in an oven at a temperature below the decomposition point of this compound.[12][13]

-

Drying and Weighing the Solute: Once the solvent is completely evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculation:

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility is expressed as the mass of solute per mass of solvent (e.g., g solute / 100 g solvent).

-

Visualizing Experimental and Biochemical Contexts

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the shake-flask method followed by analytical quantification.

Workflow for Shake-Flask Solubility Determination.

Metabolic Context of this compound

This compound is an intermediate in the bacterial degradation pathway of nicotinic acid (niacin). The following diagram outlines its position in this metabolic process.

Bacterial Degradation Pathway of Nicotinic Acid.

References

- 1. CAS # 27828-71-3, this compound, 5-Hydroxy-3-pyridinecarboxylic acid, 5-Hydroxypyridine-3-carboxylic acid - chemBlink [ww.chemblink.com]

- 2. This compound | 27828-71-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pharmacyjournal.info [pharmacyjournal.info]

- 15. scribd.com [scribd.com]

Potential Research Applications of 5-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a versatile chemical intermediate with emerging potential in pharmaceutical and life sciences research. This technical guide provides a comprehensive overview of its core applications, supported by available data, detailed experimental protocols, and visualizations of relevant biological pathways. While research on this compound is still developing, this document consolidates current knowledge to facilitate further investigation into its therapeutic and scientific promise. Key areas of interest include its role as a precursor in the synthesis of novel therapeutic agents, its potential interaction with the nicotinic acid receptor (GPR109A), and its utility in studying enzymatic hydroxylation mechanisms.

Introduction

This compound (5-HNA), also known as 5-hydroxy-3-pyridinecarboxylic acid, is a pyridine (B92270) derivative distinguished by a hydroxyl group at the 5-position of the pyridine ring.[1][2] This structural feature, combined with the carboxylic acid moiety, imparts unique chemical reactivity, making it a valuable building block in organic synthesis.[3] Its applications span from the synthesis of pharmaceuticals and agrochemicals to coordination chemistry, where it serves as a ligand for metal-organic frameworks.[4][5]

Emerging research points towards potential pharmacological activities, including neuroprotective and cardioprotective effects, although much of the current data is based on its derivatives.[6] This guide aims to provide researchers with a detailed understanding of the current state of this compound research, including methodologies to explore its biological activities and potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 27828-71-3 | [2] |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 299 °C | [7] |

| Solubility | Soluble in water | [1] |

| pKa | 2.08 ± 0.10 (Predicted) | [7] |

Potential Research Applications

Precursor for Pharmaceutical Synthesis

This compound's bifunctional nature makes it an attractive starting material for the synthesis of more complex, biologically active molecules.[3] Its pyridine core is a common scaffold in many pharmaceutical compounds.

A notable area of investigation is the synthesis of cardioprotective agents. A study by Danilenko et al. (2017) explored the cardioprotective effects of two derivatives of this compound, SSC-77 (the potassium salt) and SSC-497 (the magnesium salt), in a doxorubicin-induced cardiomyopathy rat model.[6]

Quantitative Data on this compound Derivatives:

| Compound | Model | Key Findings | Reference |

| SSC-77 | Doxorubicin-induced cardiomyopathy in rats | Reduced diastolic dysfunction; Prevented decrease in heart functional activity after ischemia/reperfusion. | [6] |

| SSC-497 | Doxorubicin-induced cardiomyopathy in rats | Reduced diastolic dysfunction; Prevented decrease in heart functional activity after ischemia/reperfusion. | [6] |

Investigation of GPR109A Signaling

GPR109A (also known as HCAR2) is a G-protein coupled receptor that is activated by nicotinic acid.[8][9] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in circulating free fatty acids, which is a key mechanism behind the lipid-lowering effects of niacin.[8] Given that this compound is an analog of nicotinic acid, it is a plausible candidate for interaction with GPR109A. However, direct binding affinity and activation data for this compound on GPR109A are currently lacking in the published literature.

Research in this area would involve determining the EC₅₀ or IC₅₀ values of this compound in GPR109A-expressing cells, as well as its binding affinity (Ki).

GPR109A Signaling Pathway:

Activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade. The receptor couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Caption: Hypothesized GPR109A signaling pathway for this compound.

Neuroprotective Research

Some sources suggest a potential role for this compound in the treatment of neurodegenerative diseases, although specific experimental data is scarce.[2] Research in this area could involve evaluating the compound's ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.

Anticancer Research

The potential of pyridine derivatives in cancer therapy is an active area of research. While no specific IC₅₀ values for this compound against cancer cell lines were found in the reviewed literature, its role as a scaffold for synthesizing novel anticancer compounds warrants investigation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

GPR109A Activation Assay (cAMP Measurement)

This protocol is designed to determine if this compound can activate GPR109A and lead to a decrease in intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably expressing human GPR109A

-

This compound

-

Nicotinic acid (positive control)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

-

Cell culture medium and supplements

-

96-well microplates

Procedure:

-

Cell Culture: Culture GPR109A-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and nicotinic acid in assay buffer.

-

Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the compound dilutions to the respective wells and incubate for 30 minutes at room temperature. c. Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for 30 minutes. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ value.

Experimental Workflow for GPR109A Activation Assay:

Caption: Workflow for GPR109A activation assay.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y neuroblastoma cell line

-

This compound

-

Hydrogen peroxide (H₂O₂) or another neurotoxin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Cell culture medium and supplements

-

96-well microplates

Procedure:

-

Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate as described previously.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., H₂O₂) for a specified duration to induce cell death. Include a control group without the neurotoxin.

-

MTT Assay: a. Remove the medium and add fresh medium containing MTT solution to each well. b. Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Add DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the protective effect of this compound.

Nicotinic Acid Metabolism

This compound is a metabolite of nicotinic acid. Understanding the metabolic pathway of nicotinic acid is crucial for contextualizing the role and potential effects of its derivatives.

Nicotinic Acid Metabolism Pathway:

Caption: Simplified overview of Nicotinic Acid metabolism.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is still emerging, its structural similarity to nicotinic acid and the demonstrated cardioprotective effects of its derivatives highlight its potential. Future research should focus on:

-

Quantitative Biological Evaluation: Systematically determining the binding affinities, EC₅₀, and IC₅₀ values of this compound for various biological targets, with a primary focus on GPR109A.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in different cell types.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its optimized derivatives in relevant animal models of cardiovascular, neurodegenerative, and oncological diseases.

This technical guide serves as a foundational resource to stimulate and guide further research into the multifaceted applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. researchgate.net [researchgate.net]

- 6. Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Punicalagin protects H9c2 cardiomyocytes from doxorubicin-induced toxicity through activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxynicotinic Acid: A Technical Guide to its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinic acid, a pyridine (B92270) derivative, has garnered interest in various scientific fields for its role as a versatile chemical intermediate and biologically active molecule. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. Furthermore, it delves into its known biological roles, particularly its involvement in enzymatic pathways, and provides detailed experimental protocols and workflows relevant to its study.

Discovery and History

The discovery of this compound is intricately linked to the broader exploration of pyridine chemistry. While a definitive first synthesis or isolation in historical literature remains elusive, its study is a part of the extensive research into nicotinic acid (Vitamin B3) and its derivatives that began in the early 20th century. Early investigations into the synthesis and properties of various substituted pyridines likely led to the eventual characterization of this compound. Its significance grew with the understanding of its utility as a precursor for more complex molecules in medicinal chemistry and as a tool for studying enzymatic mechanisms.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₃ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| CAS Number | 27828-71-3 | [1] |

| Appearance | White to off-white to yellow solid/powder to crystal | [2] |

| Melting Point | 299 °C | [2] |

| Boiling Point (Predicted) | 519.3 ± 35.0 °C | [2] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.08 ± 0.10 | [2] |

| Solubility | Soluble in water. | [3] |

| Storage Temperature | Room Temperature (Inert atmosphere) | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and well-documented method involves the nucleophilic substitution of 5-bromonicotinic acid.

Synthesis from 5-Bromonicotinic Acid

This method provides a reliable route to this compound.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reagents and Materials:

-

5-Bromonicotinic acid (10.1 g, 0.05 mol)

-

Sodium hydroxide (B78521) (NaOH) (10 g)

-

Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (3.1 g)

-

Copper powder (0.42 g)

-

Sodium sulfide (B99878) hydrate (B1144303) (Na₂S·xH₂O) (4.8 g)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

-

Procedure:

-

Dissolve 10 g of NaOH in 63 mL of water in a reaction flask.

-

To this solution, add 10.1 g of 5-bromonicotinic acid, 3.1 g of copper sulfate pentahydrate, and 0.42 g of copper powder.

-

Stir the reaction mixture vigorously and heat under reflux for 30 hours.

-

After reflux, cool the mixture to room temperature.

-

Add 4.8 g of sodium sulfide hydrate and continue stirring overnight.

-

Heat the mixture to 70 °C and filter to remove the copper sulfide precipitate.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Biological Significance and Signaling Pathways

This compound is recognized for its role as a metabolite and its interaction with specific enzymes. Its structural similarity to other biologically important pyridine derivatives makes it a subject of interest in metabolic and signaling pathway research.

Interaction with 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO)

This compound is a known substrate analog and competitive inhibitor of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). This enzyme is involved in the degradation of Vitamin B6. The study of how this compound binds to and is processed by MHPCO provides valuable insights into the enzyme's catalytic mechanism.

Below is a diagram illustrating the interaction of this compound with the MHPCO active site, preventing the binding of the natural substrate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 5-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) utilizing 5-Hydroxynicotinic acid as a primary organic linker. The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data to facilitate further investigation and application of these novel materials.

Introduction to this compound-Based MOFs